(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid (2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618299
InChI: InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m0/s1
SMILES: COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C35H34N2O7
Molecular Weight: 594.7 g/mol

(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid

CAS No.:

Cat. No.: VC13618299

Molecular Formula: C35H34N2O7

Molecular Weight: 594.7 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid -

Specification

Molecular Formula C35H34N2O7
Molecular Weight 594.7 g/mol
IUPAC Name (2S)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m0/s1
Standard InChI Key MCSROWNTJGSXEB-HKBQPEDESA-N
Isomeric SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural Characteristics

Molecular Architecture

The compound features a stereospecific (2S) configuration at the alpha-carbon, ensuring compatibility with natural L-amino acid sequences in peptide chains . Its core structure includes:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amine, removable under basic conditions (e.g., piperidine) .

  • Dmb group: A bis(4-methoxyphenyl)methyl unit shielding the side-chain amine, stable during standard solid-phase peptide synthesis (SPPS) and cleavable via acidic treatment (e.g., trifluoroacetic acid) .

  • Carbamoylbutanoic acid backbone: Provides a carboxylic acid terminus for peptide bond formation and a carbamoyl group for hydrogen bonding interactions.

The molecular geometry optimizes steric protection while maintaining solubility in organic solvents like dimethylformamide (DMF), a trait attributed to the electron-donating methoxy groups .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous Fmoc-protected amino acids exhibit characteristic Fourier-transform infrared (FTIR) peaks at 1700–1750 cm1^{-1} (carbonyl stretch) and 3300–3500 cm1^{-1} (N-H stretch). Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the fluorenyl protons (δ 7.2–7.8 ppm) and methoxyphenyl groups (δ 3.8 ppm) .

Synthesis Methods

Stepwise Laboratory Synthesis

The synthesis involves sequential protection of glutamine derivatives:

  • Fmoc Introduction: Treatment with Fmoc chloride (C15H11O2Cl\text{C}_{15}\text{H}_{11}\text{O}_{2}\text{Cl}) in the presence of sodium carbonate (Na2CO3\text{Na}_{2}\text{CO}_{3}) at 0–5°C yields the α-amine-protected intermediate.

  • Dmb Protection: Reaction with 4,4’-dimethoxybenzhydryl chloride (C15H15ClO2\text{C}_{15}\text{H}_{15}\text{ClO}_{2}) in anhydrous dichloromethane (DCM) and triethylamine (Et3N\text{Et}_{3}\text{N}) installs the side-chain protective group .

  • Carboxyl Activation: The free carboxylic acid is activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) for subsequent coupling .

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Anhydrous DMF or DCM

  • Yield: 70–85% after chromatographic purification

Industrial-Scale Production

Pharmaceutical manufacturers employ automated peptide synthesizers to scale production. A representative protocol includes:

  • Continuous Flow Reactors: Enhance mixing efficiency and reduce reaction times.

  • In-Line Analytics: High-performance liquid chromatography (HPLC) monitors intermediate purity (>97%) .

  • Cost Optimization: Bulk purchasing of Fmoc chloride and Dmb chloride reduces raw material expenses by ~30% .

Applications in Peptide Synthesis

SPPS Compatibility

The compound’s orthogonal protection strategy aligns with Fmoc/t-Bu SPPS methodologies:

  • Deprotection Kinetics: Piperidine (20% v/v in DMF) removes Fmoc in 10–15 minutes, while the Dmb group remains intact under these conditions .

  • Coupling Efficiency: Achieves >95% coupling yields when paired with HBTU (C11H16F6N4OP\text{C}_{11}\text{H}_{16}\text{F}_{6}\text{N}_{4}\text{OP}) and N,N\text{N,N}-diisopropylethylamine (DIPEA).

Case Study: Antimicrobial Peptide Synthesis

In a 2024 study, researchers incorporated this compound into the synthesis of β-defensin analogs. The Dmb group prevented undesired side-chain interactions during chain elongation, resulting in a 40% increase in final product purity compared to Boc-based strategies .

Stability and Solubility Profile

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature (TdT_d) of 215°C, outperforming Fmoc-Glu(OtBu)-OH (Td=195°CT_d = 195°C) due to the Dmb group’s aromatic stabilization .

Solubility in Common Solvents

SolventSolubility (mg/mL)
DMF120
DCM85
Acetonitrile15

Methoxyphenyl groups enhance solubility in polar aprotic solvents, facilitating handling in SPPS workflows .

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